molecular formula C8H6F2N2O3 B1303988 N-(2,6-Difluoro-3-nitrophenyl)acetamide CAS No. 25892-08-4

N-(2,6-Difluoro-3-nitrophenyl)acetamide

Cat. No.: B1303988
CAS No.: 25892-08-4
M. Wt: 216.14 g/mol
InChI Key: QWZBLFXPSOQZRQ-UHFFFAOYSA-N
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Description

N-(2,6-Difluoro-3-nitrophenyl)acetamide is an organic compound with the molecular formula C8H6F2N2O3 It is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Difluoro-3-nitrophenyl)acetamide typically involves the acylation of 2,6-difluoro-3-nitroaniline. One common method is as follows:

    Starting Material: 2,6-Difluoro-3-nitroaniline.

    Reagents: Acetyl chloride and a base such as pyridine.

    Solvent: Anhydrous tetrahydrofuran (THF).

    Reaction Conditions: The reaction mixture is stirred at room temperature under a nitrogen atmosphere overnight.

The reaction proceeds as follows:

2,6-Difluoro-3-nitroaniline+Acetyl chlorideThis compound\text{2,6-Difluoro-3-nitroaniline} + \text{Acetyl chloride} \rightarrow \text{this compound} 2,6-Difluoro-3-nitroaniline+Acetyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Difluoro-3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: N-(2,6-Difluoro-3-aminophenyl)acetamide.

    Substitution: Products depend on the nucleophile used, e.g., N-(2,6-Difluoro-3-aminophenyl)acetamide derivatives.

Scientific Research Applications

N-(2,6-Difluoro-3-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,6-Difluoro-3-nitrophenyl)acetamide depends on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system under investigation.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Difluoro-6-nitrophenyl)acetamide: Similar structure but with different fluorine and nitro group positions.

    N-(2,6-Difluoro-4-nitrophenyl)acetamide: Another positional isomer with the nitro group at the 4-position.

Uniqueness

N-(2,6-Difluoro-3-nitrophenyl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of fluorine atoms can enhance its stability and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,6-difluoro-3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O3/c1-4(13)11-8-5(9)2-3-6(7(8)10)12(14)15/h2-3H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZBLFXPSOQZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381734
Record name N-(2,6-Difluoro-3-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25892-08-4
Record name N-(2,6-Difluoro-3-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,6-difluoro-3-nitrophenyl)acetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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